molecular formula C9H18O4 B15172864 Methyl 6-(2-hydroxyethoxy)hexanoate CAS No. 919528-33-9

Methyl 6-(2-hydroxyethoxy)hexanoate

Cat. No.: B15172864
CAS No.: 919528-33-9
M. Wt: 190.24 g/mol
InChI Key: UTICCLDOSJCEQJ-UHFFFAOYSA-N
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Description

Methyl 6-(2-hydroxyethoxy)hexanoate is an organic compound with the molecular formula C9H18O4. It is a methyl ester derivative of hexanoic acid, featuring a hydroxyethoxy functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(2-hydroxyethoxy)hexanoate can be synthesized through the esterification of 6-(2-hydroxyethoxy)hexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants under an inert atmosphere to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-hydroxyethoxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(2-hydroxyethoxy)hexanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-(2-hydroxyethoxy)hexanoate involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-hydroxyhexanoate
  • Methyl 6-(2-methoxyethoxy)hexanoate
  • Methyl 6-(2-ethoxyethoxy)hexanoate

Uniqueness

Methyl 6-(2-hydroxyethoxy)hexanoate is unique due to its specific hydroxyethoxy functional group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

919528-33-9

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 6-(2-hydroxyethoxy)hexanoate

InChI

InChI=1S/C9H18O4/c1-12-9(11)5-3-2-4-7-13-8-6-10/h10H,2-8H2,1H3

InChI Key

UTICCLDOSJCEQJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOCCO

Origin of Product

United States

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